molecular formula C14H9BrF3N B287890 N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine

N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine

Cat. No. B287890
M. Wt: 328.13 g/mol
InChI Key: CBXGUQKPYXSOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine, also known as BBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of Schiff base, which is a class of organic compounds that are formed by the reaction between a primary amine and a carbonyl compound. BBTA has been found to exhibit a range of interesting properties, and has been studied for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine is not fully understood, but it is believed to involve the formation of a charge transfer complex between the N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine molecule and the substrate. This results in the activation of the substrate, which allows for the desired reaction to occur.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine, as it has primarily been studied for its applications in scientific research. However, some studies have suggested that N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine may have potential as an anti-inflammatory agent, as it has been found to inhibit the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in the development of organic electronic devices. Additionally, N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine is relatively easy to synthesize and purify, which makes it a convenient compound to work with.
However, one limitation of using N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine in lab experiments is its relatively low solubility in certain solvents. This can make it difficult to work with in certain applications, and may require the use of specialized solvents or techniques.

Future Directions

There are several potential future directions for research on N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine. One area of interest is in the development of new organic electronic devices, where N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine may be used as a key component in the design of more efficient and cost-effective devices.
Another area of interest is in the development of new catalytic systems, where N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine may be used as a catalyst or as a ligand in the design of new catalysts. Additionally, further research on the biochemical and physiological effects of N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine may lead to the development of new therapeutic agents for the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its excellent charge transport properties and catalytic activity make it a promising candidate for use in the development of new organic electronic devices and catalytic systems. Further research on the biochemical and physiological effects of N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine may also lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine involves the reaction between 2-bromobenzaldehyde and 2-trifluoromethylaniline in the presence of a catalyst. This reaction results in the formation of the Schiff base N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of organic electronics, where N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine has been found to exhibit excellent charge transport properties. This makes it a promising candidate for use in the development of organic electronic devices such as solar cells and transistors.
In addition to its use in organic electronics, N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine has also been studied for its potential applications in the field of catalysis. It has been found to exhibit catalytic activity in various reactions, and has been studied for its potential use in the development of new catalysts.

properties

Product Name

N-(2-bromobenzylidene)-N-[2-(trifluoromethyl)phenyl]amine

Molecular Formula

C14H9BrF3N

Molecular Weight

328.13 g/mol

IUPAC Name

1-(2-bromophenyl)-N-[2-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C14H9BrF3N/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(16,17)18/h1-9H

InChI Key

CBXGUQKPYXSOJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(F)(F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(F)(F)F)Br

Origin of Product

United States

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